
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy-
Overview
Description
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both phenol and benzimidazole moieties in this compound makes it an interesting subject for research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1H-benzo[d]imidazol-2-yl)-4-methoxyphenol, also known as 2-Bip, is sequence-specific DNA . This compound interacts with DNA sequences, which play a crucial role in the regulation of gene expression and cellular functions.
Mode of Action
2-Bip interacts with its target, DNA, through non-covalent interactions . The compound’s interaction with DNA results in changes to both guanine and 2-Bip oxidation signal changes . This interaction can affect the structure and function of DNA, leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s interaction with dna can influence various cellular processes, including replication, transcription, and protein coding . These processes are part of complex biochemical pathways that regulate cell growth, division, and function.
Pharmacokinetics
The compound’s interaction with dna suggests that it may be able to penetrate cell membranes and reach the cell nucleus, where dna is located
Result of Action
The interaction of 2-Bip with DNA can lead to various molecular and cellular effects. For instance, the compound has been found to be moderately toxic to single-stranded DNA (ssDNA) and toxic to double-stranded DNA (dsDNA) . This suggests that 2-Bip could potentially be used as a drug molecule for its DNA effect .
Action Environment
The action, efficacy, and stability of 2-Bip can be influenced by various environmental factors. For example, the presence of N,N-dimethylformamide/sulfur during the synthesis of similar compounds can affect the formation of the final product . Additionally, the compound’s interaction with DNA could potentially be influenced by the cellular environment, including the presence of other molecules and ions .
Biochemical Analysis
Biochemical Properties
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- has been found to interact with sequence-specific DNA . The interaction mechanism was examined using Differential Pulse Voltammetry (DPV), which evaluated both guanine and the compound’s oxidation signal changes .
Cellular Effects
It has been suggested that this compound could potentially affect both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) .
Molecular Mechanism
The molecular mechanism of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- involves non-covalent interactions with DNA . This compound could potentially be used as a new DNA hybridization indicator due to its distinct effects on ssDNA and dsDNA .
Preparation Methods
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. This can be achieved using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield benzoquinone derivatives, while nucleophilic substitution of the methoxy group can produce various substituted benzimidazoles.
Scientific Research Applications
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its interaction with DNA and proteins. It can act as a DNA intercalator, affecting the replication and transcription processes.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Industry: In materials science, this compound can be used in the development of new polymers and materials with specific properties such as fluorescence or conductivity.
Comparison with Similar Compounds
Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- can be compared with other similar benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)phenol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(1H-benzimidazol-2-yl)-5-methoxyphenol: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
2-(1H-benzimidazol-2-yl)-4-chlorophenol: The presence of a chlorine atom instead of a methoxy group can significantly alter its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-9-6-7-13(17)10(8-9)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMLUYANKFMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431864 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112291-46-0 | |
| Record name | Phenol, 2-(1H-benzimidazol-2-yl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B3213560.png)
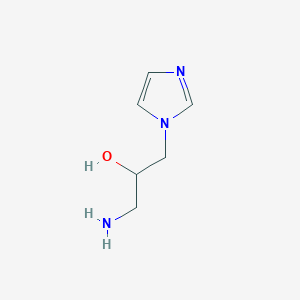
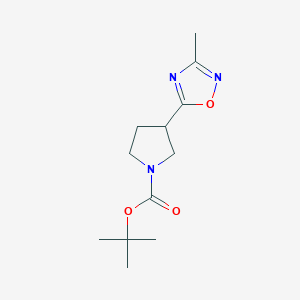

![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile;hydrochloride](/img/structure/B3213586.png)
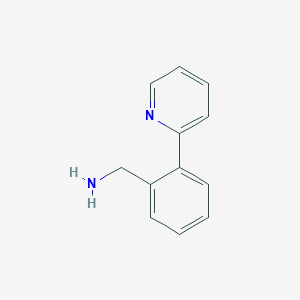

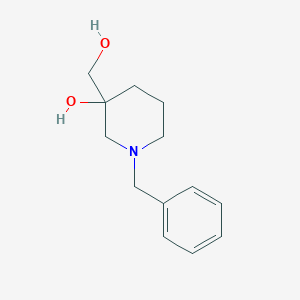

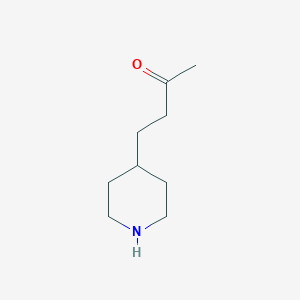


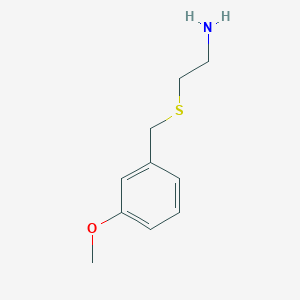
![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)
